molecular formula C20H10N2O6 B145634 Triphenodioxazine-1,8-dicarboxylic acid CAS No. 136497-59-1

Triphenodioxazine-1,8-dicarboxylic acid

Cat. No. B145634
M. Wt: 374.3 g/mol
InChI Key: VCCQDVHRGCHIHS-UHFFFAOYSA-N
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Description

PTDA is a heterocyclic organic compound that belongs to the family of dioxazines. It is a red-violet powder that is insoluble in water but soluble in organic solvents. PTDA has been used in various fields, including materials science, electronics, and organic synthesis. However, its potential applications in scientific research have recently been explored.

Mechanism Of Action

The mechanism of action of PTDA is not fully understood, but it is believed to involve the formation of a charge transfer complex with the target biomolecule. This complex can then undergo photoinduced electron transfer, leading to the generation of reactive oxygen species and subsequent cellular damage.

Biochemical And Physiological Effects

PTDA has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. It has also been found to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. However, the exact biochemical and physiological effects of PTDA are still under investigation.

Advantages And Limitations For Lab Experiments

One advantage of PTDA is its high fluorescence quantum yield, which allows for sensitive detection in fluorescence imaging. It is also biocompatible, making it suitable for use in biological systems. However, PTDA has limitations in terms of stability and solubility, which can affect its performance in certain applications.

Future Directions

There are several future directions for PTDA research, including the development of new synthetic methods, the exploration of its potential as a theranostic agent, and the investigation of its interactions with various biomolecules. Additionally, the use of PTDA in combination with other imaging agents and drugs could enhance its efficacy and broaden its applications.
In conclusion, PTDA is a promising compound with potential applications in scientific research. Its unique optical properties and biocompatibility make it an ideal candidate for fluorescence imaging, bioimaging, and drug delivery. However, further research is needed to fully understand its mechanism of action and explore its potential in various applications.

Synthesis Methods

PTDA can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a catalyst, followed by reduction and cyclization. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

PTDA has shown potential in various scientific research applications, including fluorescence imaging, bioimaging, and drug delivery. Its unique optical properties, such as high fluorescence quantum yield and large Stokes shift, make it an ideal candidate for fluorescence imaging. PTDA has also been used as a contrast agent in bioimaging due to its ability to selectively bind to certain biomolecules. In addition, PTDA has been explored as a drug delivery agent due to its biocompatibility and ability to encapsulate drugs.

properties

CAS RN

136497-59-1

Product Name

Triphenodioxazine-1,8-dicarboxylic acid

Molecular Formula

C20H10N2O6

Molecular Weight

374.3 g/mol

IUPAC Name

[1,4]benzoxazino[3,2-i]phenoxazine-1,8-dicarboxylic acid

InChI

InChI=1S/C20H10N2O6/c23-19(24)9-3-1-5-13-17(9)21-11-8-16-12(7-15(11)27-13)22-18-10(20(25)26)4-2-6-14(18)28-16/h1-8H,(H,23,24)(H,25,26)

InChI Key

VCCQDVHRGCHIHS-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O

Other CAS RN

136497-59-1

synonyms

TPODC
triphenodioxazine-1,8-dicarboxylic acid

Origin of Product

United States

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